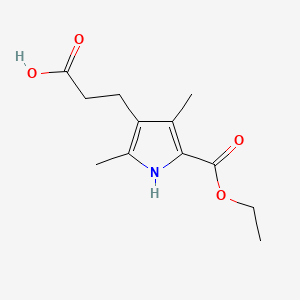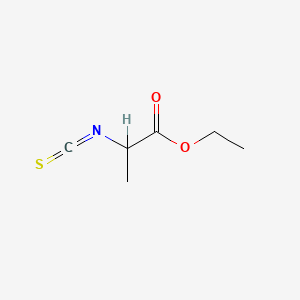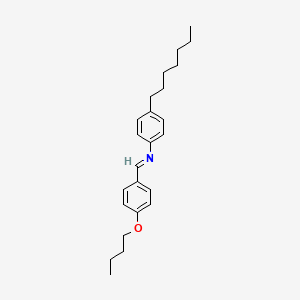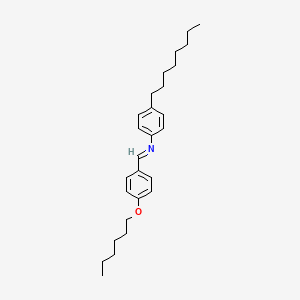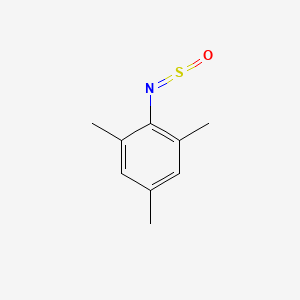
4-(クロロメチル)フェニルアセテート
概要
説明
4-(Chloromethyl)phenyl acetate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Chloromethyl)phenyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Chloromethyl)phenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)phenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
4-(クロロメチル)フェニルアセテート: は、有機合成において貴重な試薬です。活性のあるクロロメチル基により、さまざまな有機化合物の調製における中間体として役立ちます。 この化合物は求核置換反応を受けることができ、フェニル環にさまざまな官能基を導入できます .
医薬品研究
医薬品研究では、4-(クロロメチル)フェニルアセテートは、新規医薬品の開発に不可欠な中間体を合成するために使用されます。 より複雑な分子の構成ブロックとして機能する能力により、創薬プロセスにおいて重要な構成要素となっています .
材料科学
この化合物は、特にポリマーや樹脂の合成において、材料科学に応用されています。 他のモノマーと反応させることにより、特定の特性を持つポリマーを形成することができ、所望の特性を持つ新材料を作成するために役立ちます .
分析化学
4-(クロロメチル)フェニルアセテート: は、分析化学において標準物質または参照物質として使用できます。 その明確に定義された特性と安定性により、機器の校正と分析方法の検証に適しています .
農薬化学
農薬化学の分野では、この化合物は、新しい農薬や除草剤の開発に利用できます。 その化学構造により、さまざまな害虫に対する潜在的な生物活性を持つ化合物の合成につながる改変が可能です .
触媒開発
この化合物は、触媒の開発にも利用されています。 そのフェニル環は、金属中心に結合できる配位子を形成するように修飾することができ、さまざまな化学反応を促進する触媒を形成します .
Safety and Hazards
4-(Chloromethyl)phenyl acetate is classified as Acute Tox. 4 Oral, Skin Corr. 1B, and Skin Sens. 1 . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .
作用機序
Target of Action
This compound may be used as a reagent in various chemical reactions .
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via nucleophilic substitution or free radical bromination .
Result of Action
As a reagent, it may participate in various chemical reactions, but the specific outcomes would depend on the context of the reaction .
特性
IUPAC Name |
[4-(chloromethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRCXSCDWKJWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192806 | |
| Record name | Phenol, 4-(chloromethyl)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39720-27-9 | |
| Record name | 4-(Chloromethyl)phenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39720-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(chloromethyl)-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039720279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(chloromethyl)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(Chloromethyl)phenyl acetate (CMPA) in the context of the provided research papers?
A1: CMPA is utilized as a substrate to determine the activity of the enzyme paraoxonase 1 (PON1) [, , , , ]. This enzyme plays a crucial role in hydrolyzing organophosphates and exhibits antioxidant properties, particularly through its association with HDL cholesterol [, ]. Measuring PON1 activity with CMPA helps researchers understand individual variations in the enzyme's protective effects, particularly in relation to oxidative stress and cardiovascular disease risk [, ].
Q2: How does the PON1 Q192R genotype influence the enzyme's activity when measured using CMPA?
A2: Studies have shown a significant association between the PON1 Q192R polymorphism and the enzyme's activity towards CMPA. Individuals carrying the QQ genotype, associated with lower PON1 activity, particularly against CMPA, were found to be more susceptible to deficit schizophrenia (DS) [, ]. This suggests a potential link between lowered PON1 activity, compromised defense against oxidative stress, and an increased risk of DS.
Q3: Can you elaborate on the connection between PON1 activity measured with CMPA, immune response, and mental health?
A3: Research suggests a possible relationship between lower PON1 activity, measured using CMPA, and altered immune responses, particularly in individuals with deficit schizophrenia (DS) [, ]. The study found that individuals with DS and lower PON1 activity exhibited increased IgA responses to specific Gram-negative bacteria []. This finding highlights a potential connection between reduced PON1 activity, immune dysregulation, and the development of DS.
Q4: Does PON1 activity, particularly when assessed using CMPA, have any implications for cardiovascular health?
A4: Yes, PON1 activity, especially its ability to hydrolyze CMPA, has significant implications for cardiovascular health [, ]. Lower PON1 activity, particularly against CMPA, has been linked to increased atherogenicity, a key factor in cardiovascular disease development []. The study demonstrated that individuals with specific PON1 genotypes who smoke exhibit significantly higher atherogenic index values when measured using CMPA, suggesting a greater risk of cardiovascular complications [].
Q5: Beyond CMPA, are there other factors influencing PON1 activity?
A5: Yes, besides genetic factors like the PON1 Q192R polymorphism, several modifiable lifestyle factors can influence PON1 activity []. Smoking, for instance, has been shown to significantly lower PON1 activity, particularly when measured using phenyl acetate (PA) as a substrate []. This highlights the multifaceted nature of PON1 regulation and emphasizes the impact of both genetic predisposition and lifestyle choices on its activity and subsequent health outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
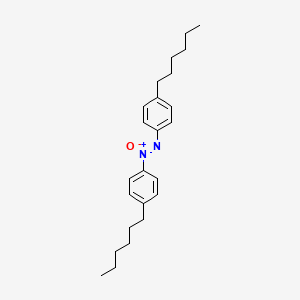
![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)
